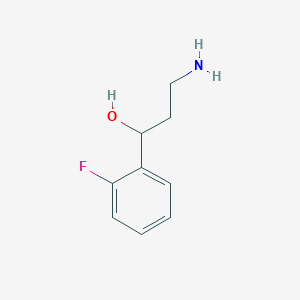

3-Amino-1-(2-fluorophenyl)propan-1-ol

Descripción general

Descripción

“3-Amino-1-(2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of “3-Amino-1-(2-fluorophenyl)propan-1-ol” involves several steps. To a stirring solution of (2-fluoro-phenyl)-hydroxy-acetonitrile in tetrahydrofuran, a solution of borane-tetrahydrofuran complex is slowly added. The reaction mixture is then heated to 75°C for 2 hours. After cooling to ambient temperature, the mixture is concentrated. Methanol is added dropwise followed by hydrogen chloride. The resulting mixture is heated to reflux for 2 hours, cooled to ambient temperature, and then concentrated at reduced pressure. The residue is treated with aqueous hydrochloric acid followed by ethyl acetate. The layers are separated and the aqueous layer is basified with sodium carbonate until pH>10. This aqueous phase is mixed with brine and extracted with dichloromethane. The organic extracts are combined, dried, and concentrated at reduced pressure to give the product as a colorless oil .Molecular Structure Analysis

The InChI code for “3-Amino-1-(2-fluorophenyl)propan-1-ol” is 1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 .Chemical Reactions Analysis

The synthesis of “3-Amino-1-(2-fluorophenyl)propan-1-ol” involves a reaction with borane-THF in tetrahydrofuran at 75°C for 2 hours .Physical And Chemical Properties Analysis

“3-Amino-1-(2-fluorophenyl)propan-1-ol” is a white to yellow solid at room temperature . It has a molecular weight of 169.2 and a molecular formula of C9H12FNO .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Research on related compounds, such as 3-fluorophenmetrazine, highlights the importance of understanding the pharmacokinetic properties for interpreting both forensic and clinical cases. A study developed a method for detecting 3-FPM in biological samples, revealing insights into its metabolism, including the detection of oxidative products like 2-amino-1-(3-fluorophenyl)propan-1-ol, which might be relevant for the metabolism of structurally similar compounds (Grumann et al., 2019).

Antimicrobial and Antioxidant Properties

The synthesis of derivatives containing the 3-amino-1-(2-fluorophenyl)propan-1-ol structure has been explored for antimicrobial applications. For instance, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed promising antimicrobial activity, indicating the potential of such compounds in combating microbial infections (Nagamani et al., 2018). Additionally, compounds synthesized from 4-fluorophenyl-β-morpholinopropiophenones exhibited antioxidant activity, suggesting their utility in oxidative stress-related conditions (Isakhanyan et al., 2011).

Enzymatic Synthesis and Biocatalysis

The enzymatic synthesis of cyclic polyamines using amino alcohols as starting materials demonstrates the versatility of such compounds in generating polymers with potential applications in drug and gene delivery. This innovative approach opens up new pathways for the synthesis of complex polyamines from simple amino alcohol precursors, expanding the toolbox for pharmaceutical and biochemical research (Cassimjee et al., 2012).

Fluorescence Markers and Photophysical Properties

A study on amphiphilic triazoanilines synthesized from cardanol and glycerol, including compounds like 1-(4-(3-aminophenyl)-1H-1,2,3- triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, evaluated their potential as fluorescent biomarkers. These compounds demonstrate low acute toxicity and the feasibility of their application in biodiesel quality monitoring, showcasing the innovative use of amino alcohols in developing environmentally friendly and efficient fluorescent markers (Pelizaro et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILCRQMHYSMHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-fluorophenyl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)

![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)

![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)

![[2-(2-Methoxyethoxy)pyridin-4-yl]methanol](/img/structure/B1466161.png)